1-(1-ethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine
Description
The compound 1-(1-ethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine is a bispyrazolyl methanamine derivative featuring two substituted pyrazole rings connected via a methanamine linker. The first pyrazole moiety contains an ethyl group at the 1-position, while the second pyrazole is substituted with fluorine at the 5-position and methyl groups at the 1- and 3-positions.
Properties
Molecular Formula |
C12H19ClFN5 |
|---|---|
Molecular Weight |
287.76 g/mol |
IUPAC Name |
1-(1-ethylpyrazol-4-yl)-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H18FN5.ClH/c1-4-18-8-10(6-15-18)5-14-7-11-9(2)16-17(3)12(11)13;/h6,8,14H,4-5,7H2,1-3H3;1H |
InChI Key |
OCMOTBRHOYIDLK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=C(N(N=C2C)C)F.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones.
Introduction of substituents: The ethyl and fluoro groups are introduced through alkylation and halogenation reactions, respectively.
Coupling reactions: The final step involves coupling the substituted pyrazole rings through a methanamine linker under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(1-ethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds, typically using reagents like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can replace existing substituents with new ones, using reagents like halides or organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the pyrazole rings or the methanamine linker.
Scientific Research Applications
1-(1-ethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving inflammation and infection.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on Pyrazole Rings
Fluorine and Methyl Substitutions
- Analog from : 1-Ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine hydrochloride introduces a 5-methyl group on the first pyrazole. This increases lipophilicity but may reduce conformational flexibility compared to the target compound .
- Analog from : 1-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine replaces the ethyl group with a difluoroethyl group, enhancing electronegativity and possibly altering pharmacokinetics .
Aromatic vs. Aliphatic Substituents
- Analog from : 1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine substitutes the ethyl group with a 3-methoxyphenyl ring.
Linker Modifications
- Analog from : (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine uses a shorter methanamine linker without the fluorinated pyrazole.
- Analog from : {1-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methanamine incorporates a piperidine ring, increasing basicity and solubility (MW 222.34 g/mol) but adding steric hindrance .
Key Comparative Data
Research Findings and Implications
- Electronic Effects : Fluorine in the target compound likely enhances binding affinity to targets requiring electronegative interactions, as seen in analogs with fluorine or sulfonyl groups .
- Toxicity Profiles : Compounds with aromatic substituents (e.g., ) exhibit higher acute toxicity (H302) compared to aliphatic analogs, suggesting substituent-driven safety variations .
- Synthetic Feasibility : Crystallographic data from SHELX refinements () implies structural characterization is feasible for these analogs, aiding in structure-activity relationship studies .
Biological Activity
1-(1-ethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine is a synthetic organic compound notable for its complex structure, which features two pyrazole rings connected by a methanamine linker. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in targeting various enzymes and receptors.
- Molecular Formula : C12H19ClFN5
- Molecular Weight : 287.77 g/mol
- CAS Number : 1856075-68-7
Biological Activity
The biological activity of this compound is primarily linked to its interactions with molecular targets such as enzymes and receptors that influence signal transduction pathways. Research indicates that it may exhibit cytotoxicity against cancer cell lines and modulate various biological processes.
The compound's structure suggests potential interactions with specific targets in the body:
- Enzyme Inhibition : The presence of fluorine and unique substituents may enhance its ability to inhibit certain enzymes.
- Receptor Modulation : The dual pyrazole rings may facilitate binding to specific receptors, influencing cellular signaling pathways.
Case Studies and Research Findings
Recent studies have highlighted the compound's effectiveness in inhibiting cancer cell proliferation:
Table 1: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (nM) |
|---|---|
| MCF7 | 3.3 |
| Panc-1 | 8 |
| LNCaP | 11 |
| MDA-MB-468 | 32 |
These findings suggest that the compound demonstrates significant potency against breast cancer (MCF7) and pancreatic cancer (Panc-1) cell lines, indicating its potential as an anticancer agent.
Pharmacokinetic Properties
Pharmacokinetic studies have shown that the compound exhibits favorable metabolic stability. For instance, half-life evaluations in human liver microsomes indicated prolonged stability compared to similar compounds:
Table 2: Metabolic Stability
| Compound | Half-Life (min) |
|---|---|
| Compound A | 3.0 |
| Compound B | 4.93 |
| Compound C | 5.76 |
This data suggests that modifications to the pyrazole structure can enhance metabolic stability, which is crucial for developing effective therapeutic agents.
Structural Similarities and Comparisons
The uniqueness of this compound lies in its specific combination of substituents and the presence of fluorine, which may enhance its biological activity compared to similar compounds:
Table 3: Structural Comparisons
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine | 1856060-26-8 | 0.89 |
| (1-Ethyl-1H-pyrazol-4-yl)methanamine | 856696-09-8 | 0.89 |
| (1-Methyl-1H-pyrazol-4-yl)methanamine | 400877-05-6 | 0.98 |
Q & A
Q. What are the recommended synthetic routes for 1-(1-ethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine?
Synthesis typically involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and functional group protection. For pyrazole derivatives, a common approach is:
Cyclocondensation : React ethyl acetoacetate derivatives with hydrazines or substituted hydrazines to form the pyrazole core .
Functionalization : Introduce substituents (e.g., ethyl, fluoro, methyl groups) via alkylation or halogenation. Fluorination may require specialized reagents like Selectfluor.
Amine coupling : Use reductive amination or nucleophilic substitution to attach the methanamine moiety. For example, react a pyrazole aldehyde with an amine in the presence of NaBH₃CN.
Key validation : Confirm purity via HPLC and structural identity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
Q. How can researchers characterize the molecular structure of this compound?
- X-ray crystallography : Resolve the 3D structure to confirm regiochemistry of substituents (e.g., positions of ethyl, fluoro groups). For pyrazoles, intermolecular hydrogen bonding often stabilizes crystal packing.
- Spectroscopy :
- ¹H/¹³C NMR : Identify substituent environments (e.g., fluorinated carbons show distinct splitting).
- FTIR : Confirm amine (-NH) and aromatic C-F stretches (~1,200 cm⁻¹).
- Computational modeling : Optimize geometry using DFT (e.g., B3LYP/6-311++G**) to predict bond angles and compare with experimental data.
Q. What safety precautions are critical during handling?
While specific toxicity data for this compound is unavailable, pyrazole derivatives often require:
- Respiratory protection : Use NIOSH-approved OV/AG/P99 respirators for aerosolized particles.
- Skin/eye protection : Wear nitrile gloves and goggles due to potential irritancy (similar to related pyrazoles).
- Waste management : Avoid drainage disposal; incinerate in a certified hazardous waste facility.
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound?
- Reaction pathway prediction : Use tools like ICReDD’s quantum-chemical reaction path searches to identify energy barriers and intermediates.
- Solvent/base screening : Simulate solvent effects (e.g., DMF vs. DMSO) on reaction yields via COSMO-RS calculations.
- Machine learning : Train models on pyrazole synthesis datasets to predict optimal temperature, catalysts, and reaction times.
Q. How to resolve contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays under standardized conditions (e.g., fixed cell lines, serum-free media) to minimize variability.
- Metabolic stability testing : Use liver microsomes to assess if conflicting results stem from differential metabolite profiles.
- Target engagement assays : Employ SPR or CETSA to confirm direct binding to purported targets (e.g., kinases, GPCRs).
Q. What strategies ensure stability during long-term storage?
- Degradation analysis : Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Pyrazoles often degrade via hydrolysis or oxidation.
- Formulation : Lyophilize with cryoprotectants (e.g., trehalose) or store in amber vials under argon to prevent photodegradation.
- Impurity profiling : Use LC-MS to identify degradation products (e.g., de-fluorinated byproducts).
Q. How to design experiments for evaluating its mechanism of action in biological systems?
- Transcriptomics/Proteomics : Treat model cell lines (e.g., HEK293) and analyze differential gene/protein expression via RNA-seq or SILAC.
- Kinase profiling : Screen against a panel of 100+ kinases using radioactive ATP-binding assays.
- In vivo pharmacokinetics : Conduct rodent studies with IV/PO dosing to calculate bioavailability (AUC) and tissue distribution.
Data Gaps and Methodological Recommendations
- Toxicology : No acute toxicity data exists. Follow OECD 423 guidelines for acute oral toxicity testing in rodents.
- Reaction scalability : Limited industrial synthesis data. Use flow chemistry to optimize heat/mass transfer for gram-scale production.
- Biological targets : Prioritize target deconvolution via CRISPR-Cas9 knockout screens or affinity-based proteomics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
